REACTION_CXSMILES
|
Cl[C:2]1[C:7]([C:8]([NH:10][CH3:11])=[O:9])=[CH:6][N:5]=[C:4]([CH3:12])[CH:3]=1.[CH2:13]([OH:15])[CH3:14].[O-]CC.[Na+]>O>[CH2:13]([O:15][C:2]1[C:7]([C:8]([NH:10][CH3:11])=[O:9])=[CH:6][N:5]=[C:4]([CH3:12])[CH:3]=1)[CH3:14] |f:2.3|
|
Name
|
|
Quantity
|
2.4 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=NC=C1C(=O)NC)C
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
with stirring in abs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After stirring at RT for 4 h
|
Duration
|
4 h
|
Type
|
EXTRACTION
|
Details
|
was extracted 3 times with DCM
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases were dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC1=CC(=NC=C1C(=O)NC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |